molecular formula C11H15N B056547 (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 114419-88-4

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B056547
CAS RN: 114419-88-4
M. Wt: 161.24 g/mol
InChI Key: JQEUPNKUYMHYPW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as (R)-MNTX, is a chemical compound that has been used in scientific research for its potential pharmacological properties. This compound belongs to the class of tetrahydroisoquinoline alkaloids and has been found to have a variety of effects on the body's biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (R)-MNTX involves its binding to opioid receptors in the brain and other parts of the body. This binding prevents the activation of these receptors by opioids such as morphine, fentanyl, and heroin. By blocking the effects of these opioids, (R)-MNTX can help to reduce the risk of overdose and addiction.
Biochemical and Physiological Effects:
In addition to its opioid receptor antagonist properties, (R)-MNTX has been found to have a number of other effects on the body's biochemical and physiological processes. These include the modulation of neurotransmitter systems such as dopamine and serotonin, as well as the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

The use of (R)-MNTX in laboratory experiments has several advantages. It is a well-characterized compound that can be synthesized in high yields and with high purity. It also has a range of potential applications in the study of opioid addiction and overdose, as well as in the development of new therapeutic agents.
However, there are also some limitations to the use of (R)-MNTX in laboratory experiments. Its effects can be complex and may vary depending on the specific conditions of the experiment. It also requires careful handling and storage due to its potential toxicity.

Future Directions

There are several areas of future research that could be explored with (R)-MNTX. These include:
1. Further investigation into its potential use as a therapeutic agent for opioid addiction and overdose.
2. Development of new compounds based on the structure of (R)-MNTX that have improved pharmacological properties.
3. Study of its effects on other neurotransmitter systems and physiological processes.
4. Investigation into its potential use in the treatment of other conditions such as chronic pain and inflammation.
5. Exploration of its potential as a research tool for the study of opioid receptors and their interactions with other compounds.
In conclusion, (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with a range of potential applications in scientific research. Its opioid receptor antagonist properties and other effects on the body's biochemical and physiological processes make it a valuable tool for investigating a variety of conditions and developing new therapeutic agents.

Synthesis Methods

The synthesis of (R)-MNTX involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with methylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. This method has been used successfully in laboratories to produce (R)-MNTX in high yields and with high purity.

Scientific Research Applications

(R)-MNTX has been the subject of a number of scientific studies due to its potential use as a therapeutic agent. One area of research has focused on its ability to act as an opioid receptor antagonist, meaning that it can block the effects of opioids in the body. This has led to investigations into its potential use in the treatment of opioid addiction and overdose.

properties

IUPAC Name

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUPNKUYMHYPW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427831
Record name (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114419-88-4
Record name (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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